molecular formula C8H8Cl2O B2732014 2-Chloro-1-(chloromethyl)-4-methoxybenzene CAS No. 101080-63-1

2-Chloro-1-(chloromethyl)-4-methoxybenzene

Cat. No. B2732014
CAS RN: 101080-63-1
M. Wt: 191.05
InChI Key: VCCMJKRDVTXQQC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-1-(chloromethyl)-4-methoxybenzene” are not explicitly mentioned in the available resources .

Scientific Research Applications

Electrosynthesis and Characterization

Polymers derived from methoxybenzene derivatives have been synthesized and characterized for their solubility, structural integrity, and electrical conductivity. For example, polymers like 1-methoxy-4-ethoxybenzene have been electrosynthesized, showing solubility in common organic solvents and displaying interesting electrical properties, which could be valuable for electronic applications (Moustafid et al., 1991).

Electrochemical Reduction

The electrochemical reduction of compounds structurally related to 2-Chloro-1-(chloromethyl)-4-methoxybenzene, such as methoxychlor (a methoxybenzene-based pesticide), has been studied to understand its degradation pathways. This research provides insights into environmental remediation techniques for the removal of persistent organic pollutants (McGuire & Peters, 2016).

Reactivity Towards Aromatic Ethers

Research on the reactivity of free chlorine constituents towards aromatic ethers, including methoxybenzene derivatives, helps in understanding the formation of disinfection byproducts in water treatment processes. This knowledge is crucial for developing more effective and safer water disinfection methods (Sivey & Roberts, 2012).

Hydrodeoxygenation and Catalytic Conversion

Studies on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules over bifunctional catalysts shed light on the potential of methoxybenzene derivatives in biofuel production. This research explores the mechanisms of methyl transfer and hydrodeoxygenation, contributing to the development of sustainable energy sources (Zhu et al., 2011).

Volatile Methoxybenzene Compounds

Investigations into the volatile methoxybenzene compounds in grains with off-odors highlight the importance of understanding the chemical makeup of food products. This research aids in identifying the sources of off-odors, ensuring food quality and safety (Seitz & Ram, 2000).

properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMJKRDVTXQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(chloromethyl)-4-methoxybenzene

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-methoxybenzyl alcohol (1.5 g, 8.7 mmol) in dichloromethane (10 mL) were added under ice-cooling triethylamine (2.4 mL, 17.4 mmol) and methanesulfonyl chloride (0.74 mL, 9.5 mmol) and the mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (1.01 g, 61%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Yield
61%

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